molecular formula C21H21NOS B11322134 N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11322134
M. Wt: 335.5 g/mol
InChI Key: DLCZECZYFOHQKI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethylphenyl group, a 2-methyl group, and a thiophen-2-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 3,4-dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an aluminum chloride catalyst.

    Addition of the 2-methyl Group: The 2-methyl group can be added through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached via a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-methylbenzamide: Lacks the thiophen-2-ylmethyl group.

    N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the 2-methyl group.

    N-(3,4-dimethylphenyl)-2-methyl-N-(furan-2-ylmethyl)benzamide: Contains a furan-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the 2-methyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity, stability, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C21H21NOS

Molecular Weight

335.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NOS/c1-15-10-11-18(13-17(15)3)22(14-19-8-6-12-24-19)21(23)20-9-5-4-7-16(20)2/h4-13H,14H2,1-3H3

InChI Key

DLCZECZYFOHQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3C)C

Origin of Product

United States

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